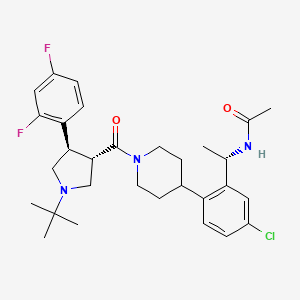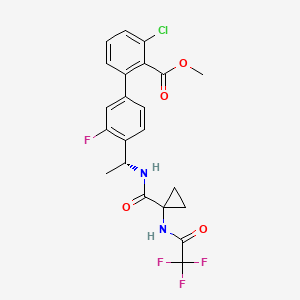
Onalespib
Overview
Description
Onalespib is a potent, second-generation heat shock protein 90 (HSP90) inhibitor. HSP90 is a molecular chaperone that plays a crucial role in the folding, stability, and function of many oncogenic proteins. This compound has shown significant promise in preclinical and clinical studies for its potential to treat various cancers by inhibiting HSP90 and disrupting the function of its client proteins .
Scientific Research Applications
Onalespib has been extensively studied for its applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry:
Chemistry: this compound serves as a valuable tool for studying the role of HSP90 in protein folding and stability.
Biology: It is used to investigate the biological pathways involving HSP90 and its client proteins.
Medicine: This compound has shown promise in treating various cancers, including gliomas and prostate cancer, by inhibiting HSP90 and disrupting oncogenic signaling pathways
Mechanism of Action
Onalespib exerts its effects by selectively binding to HSP90, inhibiting its chaperone function. This leads to the degradation of oncogenic signaling proteins involved in tumor cell proliferation and survival. This compound disrupts the downstream signaling pathways of these proteins, thereby inhibiting tumor growth and progression .
Safety and Hazards
Future Directions
Onalespib has shown promising preliminary clinical activity. Further benefit may be seen with the incorporation of molecular signature pre-selection . Utilizing this compound’s radiosensitizing properties with 177Lu-DOTATATE may lead to better therapeutic results in the future and may reduce unwanted side effects in dose-limiting organs .
Biochemical Analysis
Biochemical Properties
Onalespib plays a crucial role in biochemical reactions by inhibiting the chaperone function of HSP90. This inhibition leads to the degradation of several client proteins that are essential for tumor growth and survival. This compound interacts with enzymes and proteins such as epidermal growth factor receptor (EGFR), AKT, and other survival-promoting proteins. By binding to the ATP-binding site at the N-terminal domain of HSP90, this compound prevents the proper folding and function of these client proteins, leading to their proteasomal degradation .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It influences cell function by disrupting cell signaling pathways, gene expression, and cellular metabolism. In glioma cell lines and patient-derived glioma-initiating cells, this compound-mediated HSP90 inhibition depletes survival-promoting client proteins such as EGFR and AKT, disrupts downstream signaling, and decreases proliferation, migration, angiogenesis, and survival . This compound effectively crosses the blood-brain barrier to inhibit HSP90 in vivo, extending survival in glioma models .
Molecular Mechanism
The molecular mechanism of this compound involves its selective binding to HSP90, inhibiting its chaperone function and promoting the degradation of oncogenic signaling proteins. This compound depletes the expression of proteins such as EGFR and AKT, suppressing downstream signaling via pathways like ERK and S6. This inhibition leads to reduced survival, proliferation, invasion, and migration of cancer cells . This compound also acts as a radiosensitizer by initiating the degradation of oncoproteins and causing DNA double-strand breaks .
Temporal Effects in Laboratory Settings
In laboratory settings, this compound exhibits long-acting effects, with prolonged inhibition of HSP90 and its client proteins. Studies have shown that this compound can maintain its inhibitory effects on downstream signaling pathways for extended periods, even in the presence of constitutive ligand-independent signaling . The stability and degradation of this compound over time have been observed, with its effects on cellular function being sustained in both in vitro and in vivo models .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. In glioma models, a dose- and time-dependent decrease in cell proliferation was observed, with maximal inhibition seen at higher doses . In combination with radiotherapy, this compound demonstrated synergistic anti-cancer effects, with higher doses leading to increased apoptosis and delayed tumor growth . High doses of this compound may also result in toxic effects, such as diarrhea and fatigue .
Metabolic Pathways
This compound is involved in various metabolic pathways, including nucleotide metabolism, glycolysis, and the tricarboxylic acid cycle. By inhibiting HSP90, this compound affects the stability and function of enzymes and cofactors involved in these pathways. This inhibition leads to altered metabolic flux and changes in metabolite levels, contributing to its anti-cancer effects .
Transport and Distribution
This compound is transported and distributed within cells and tissues through its interaction with HSP90. It exhibits good tissue distribution and a long tumor half-life, leading to prolonged knockdown of HSP90 client proteins . This compound effectively crosses the blood-brain barrier, allowing it to inhibit HSP90 in brain tumors . Its distribution within cells is facilitated by its high affinity for the ATP-binding site of HSP90 .
Subcellular Localization
This compound’s subcellular localization is primarily determined by its interaction with HSP90. By binding to HSP90, this compound is directed to specific cellular compartments where HSP90 and its client proteins are localized. This targeting allows this compound to exert its inhibitory effects on the chaperone function of HSP90 and promote the degradation of oncogenic proteins .
Preparation Methods
Onalespib is synthesized through a series of chemical reactions involving the acylation of isoindole with a 2,4-dihydroxy-5-isopropylbenzoyl group and substitution at position 5 of the isoindole moiety with a (4-methylpiperazin-1-yl)methyl group . The industrial production methods for this compound involve optimizing these reactions to achieve high yield and purity, often using advanced techniques such as high-performance liquid chromatography (HPLC) for purification .
Chemical Reactions Analysis
Onalespib undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups on this compound, potentially altering its activity.
Substitution: This compound can undergo substitution reactions, particularly at the isoindole moiety, leading to the formation of various analogs.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .
Comparison with Similar Compounds
Onalespib is compared with other HSP90 inhibitors such as ganetespib and olaparib. While all these compounds inhibit HSP90, this compound is unique due to its long-acting effects and ability to cross the blood-brain barrier, making it particularly effective against brain tumors . Similar compounds include:
Ganetespib: Another HSP90 inhibitor with similar mechanisms but different pharmacokinetic properties.
Olaparib: A PARP inhibitor that, when combined with this compound, shows synergistic effects in treating certain cancers
This compound’s unique properties and effectiveness in combination therapies highlight its potential as a valuable therapeutic agent in cancer treatment.
properties
IUPAC Name |
(2,4-dihydroxy-5-propan-2-ylphenyl)-[5-[(4-methylpiperazin-1-yl)methyl]-1,3-dihydroisoindol-2-yl]methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H31N3O3/c1-16(2)20-11-21(23(29)12-22(20)28)24(30)27-14-18-5-4-17(10-19(18)15-27)13-26-8-6-25(3)7-9-26/h4-5,10-12,16,28-29H,6-9,13-15H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFRGXKKQHBVPCQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC(=C(C=C1O)O)C(=O)N2CC3=C(C2)C=C(C=C3)CN4CCN(CC4)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H31N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80238485 | |
| Record name | AT13387 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80238485 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
409.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
912999-49-6 | |
| Record name | Onalespib | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=912999-49-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Onalespib [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0912999496 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Onalespib | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB06306 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | AT13387 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80238485 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ONALESPIB | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q7Y33N57ZZ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

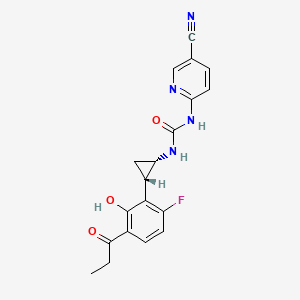


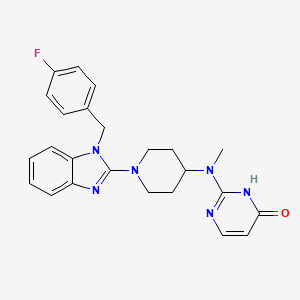
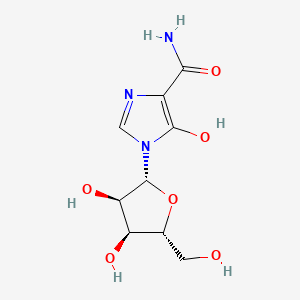

![2-Methyl-3-[4-(3-pyrrolidin-1-ylpropoxy)phenyl]-5-(trifluoromethyl)quinazolin-4-one](/img/structure/B1677218.png)
![3-(1H-tetrazol-5-yl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole](/img/structure/B1677219.png)
![N-{6-[(1S)-1-(4-Fluorophenyl)-2,2-di(pyridin-3-yl)ethyl]pyridin-2-yl}methanesulfonamide](/img/structure/B1677222.png)
